molecular formula C15H18FNO4 B13577817 (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid

Cat. No.: B13577817
M. Wt: 295.31 g/mol
InChI Key: NADJKAXJDSFKAX-NEPJUHHUSA-N
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Description

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H18FNO4 and its molecular weight is 295.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

(2S,3S)-3-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-8-11(12(17)13(18)19)9-5-4-6-10(16)7-9/h4-7,11-12H,8H2,1-3H3,(H,18,19)/t11-,12+/m1/s1

InChI Key

NADJKAXJDSFKAX-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

Biological Activity

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H20FNO4
  • Molecular Weight : 297.32 g/mol
  • CAS Number : 1217816-30-2

Research indicates that azetidine derivatives, including (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid, may influence various biological pathways. The following mechanisms have been observed:

  • Pro-inflammatory Effects : Studies have shown that azetidine compounds can induce pro-inflammatory responses in microglial cells. For instance, L-Azetidine-2-carboxylic acid has been linked to increased nitric oxide production and expression of pro-inflammatory markers such as IL-6 and AIF1 in BV2 microglial cells .
  • Cell Viability and Apoptosis : The compound has been associated with altered cell viability and apoptosis in neuronal cells. It affects the expression of Bcl2 and BAX proteins, which are critical regulators of apoptosis .
  • Protein Misfolding and ER Stress : There is evidence suggesting that azetidine derivatives can lead to protein misfolding, potentially triggering endoplasmic reticulum (ER) stress responses in various cell types .

Pharmacological Studies

Pharmacological studies have demonstrated the following effects:

  • Inhibition of Proline Metabolism : Research on L-Azetidine-2-carboxylic acid indicates that it can inhibit the growth of certain bacterial strains by affecting proline metabolism. This suggests a potential application in antimicrobial therapies .
  • Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective properties by modulating inflammatory responses in the central nervous system (CNS) .

Study 1: Neuroinflammation

In a study investigating the effects of azetidine compounds on neuroinflammation, researchers found that exposure to (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid led to significant increases in pro-inflammatory cytokines in BV2 microglial cells. This study highlights the compound's potential role in CNS pathologies characterized by inflammation .

Study 2: Bacterial Growth Inhibition

Another study focused on the effects of L-Azetidine-2-carboxylic acid on Escherichia coli growth showed that the compound could inhibit bacterial growth under specific conditions, suggesting its potential utility as an antimicrobial agent .

Data Summary Table

Property Value
Molecular FormulaC15H20FNO4
Molecular Weight297.32 g/mol
CAS Number1217816-30-2
Pro-inflammatory ActivityYes
Neuroprotective PotentialYes
Effect on Bacterial GrowthInhibitory

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